Diisopropyl borate

Description

Historical Context of Borate (B1201080) Esters in Organic Synthesis

The journey of organoboron chemistry began in the mid-19th century. A pivotal moment was the work of Edward Frankland in 1860, who reported the first synthesis of a compound containing a boron-carbon bond. pharmiweb.comacs.orgwiley-vch.dewiley-vch.de By reacting triethyl borate with diethylzinc, he successfully prepared triethylborane, laying the groundwork for the entire field. acs.orgwiley-vch.dewiley-vch.de

Borate esters, generically represented as B(OR)₃, are organoboron compounds typically prepared through the straightforward condensation reaction between boric acid and an alcohol, often with a dehydrating agent. wiley-vch.dewikipedia.org Initially, these compounds were explored for their basic chemical properties. However, their synthetic potential became increasingly apparent throughout the 20th century. A major breakthrough was the discovery that borate esters could serve as crucial precursors to boronic acids (RB(OH)₂) and their corresponding esters (RB(OR)₂). pharmiweb.comwikipedia.org This is often achieved by reacting a trialkyl borate, such as trimethyl borate, with an organometallic reagent like a Grignard or organolithium compound. pharmiweb.comnih.gov The resulting boronic acids and esters proved to be exceptionally versatile, most notably as key components in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which has become an indispensable tool for forming carbon-carbon bonds. pharmiweb.comwikipedia.orgacs.org

Significance of Diisopropyl Borate as a Versatile Synthetic Intermediate and Functional Group

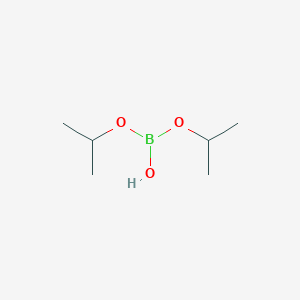

This compound, with the chemical formula C₆H₁₅BO₃, is identified by IUPAC as di(propan-2-yloxy)borinic acid. nih.gov It is a dialkoxyborane, meaning it contains a hydrogen atom directly bonded to the boron center (H-B(OR)₂), which distinguishes it from trialkyl borates (B(OR)₃) and boronic esters (R'-B(OR)₂). This structural feature is central to its significance as a synthetic intermediate.

The presence of the B-H bond allows this compound to act as a borylating agent, introducing a diisopropoxyboron functional group into organic molecules. Its reactivity can be compared to other well-studied borylating agents like diisopropylaminoborane (B2863991) (H₂B-N(iPr)₂), which is used extensively in palladium-catalyzed borylation reactions to convert aryl halides and triflates into boronic acids. escholarship.org Similarly, this compound can be employed to create carbon-boron bonds, which are among the most valuable linkages in modern synthesis due to their stability, low toxicity, and broad utility. wiley-vch.denih.gov

The primary role of this compound is to serve as an intermediate that, upon reaction, forms more complex organoboron compounds. These products, typically boronic esters, are not always the final target but are stable, easily handled precursors for subsequent transformations, most notably the Suzuki-Miyaura coupling. rsc.org The diisopropyl ester group offers specific solubility and reactivity profiles, and its steric bulk can influence the stereochemical outcome of reactions. solubilityofthings.com This dual nature—acting as both a reagent to form a C-B bond and introducing a functional group that can be further manipulated—makes it a versatile tool for synthetic chemists. solubilityofthings.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | di(propan-2-yloxy)borinic acid |

| Molecular Formula | C₆H₁₅BO₃ |

| Molecular Weight | 145.99 g/mol |

| CAS Number | 70593-16-7 |

| Canonical SMILES | CC(C)OB(OC(C)C)O |

| InChI Key | XXUFLAUHHBETOY-UHFFFAOYSA-N |

Data sourced from PubChem. nih.gov

Fundamental Concepts of Organoboron Chemistry Relevant to this compound

The utility of this compound is rooted in the fundamental electronic properties of boron. mdpi.com Boron, a Group 13 element, has an electron configuration of [He] 2s²2p¹. americanelements.com In trivalent compounds like borate esters, the boron atom is typically sp²-hybridized, resulting in a trigonal planar geometry. wiley-vch.dewiley-vch.de This configuration leaves a vacant p-orbital perpendicular to the plane of its three substituents. wiley-vch.dewiley-vch.de

This empty p-orbital makes organoboron compounds potent Lewis acids, meaning they are electron-pair acceptors. wiley-vch.denih.gov This Lewis acidity is the cornerstone of their reactivity, allowing them to interact with a wide variety of nucleophiles. The nature of the substituents on the boron atom modulates this acidity; for instance, the electronegative oxygen atoms in this compound withdraw electron density from the boron center, enhancing its electrophilicity.

Organoboron compounds are broadly classified based on the groups attached to the boron atom:

Organoboranes: Contain one or more boron-carbon bonds (e.g., triethylborane). acs.org

Boronic Acids and Esters: Feature one carbon-boron bond and two oxygen-boron bonds (RB(OH)₂ or RB(OR)₂). acs.org They are renowned for their stability and role in cross-coupling reactions. pharmiweb.com

Borinic Acids and Esters: Possess two carbon-boron bonds (R₂BOH or R₂BOR) or, in the case of dialkoxyboranes like this compound, one boron-hydrogen bond and two boron-oxygen bonds. acs.org

Borates: Typically refer to anionic, tetracoordinate boron compounds or neutral trialkoxyborates like trimethyl borate. acs.org

The transformation of this compound into other valuable compounds often involves foundational reactions of organoboron chemistry. One such reaction is hydroboration, where a B-H bond adds across a double or triple bond. Another is the palladium-catalyzed Miyaura borylation, which forms aryl- and vinyl-boronates from halides and diboron (B99234) reagents. nih.gov While this compound itself is a reagent, its purpose is to create the boronic ester substrates necessary for the Suzuki-Miyaura coupling, a powerful method for constructing complex molecular architectures from simple precursors. rsc.org

Properties

CAS No. |

70593-16-7 |

|---|---|

Molecular Formula |

C6H15BO3 |

Molecular Weight |

145.99 g/mol |

IUPAC Name |

di(propan-2-yloxy)borinic acid |

InChI |

InChI=1S/C6H15BO3/c1-5(2)9-7(8)10-6(3)4/h5-6,8H,1-4H3 |

InChI Key |

XXUFLAUHHBETOY-UHFFFAOYSA-N |

Canonical SMILES |

B(O)(OC(C)C)OC(C)C |

Origin of Product |

United States |

Synthetic Methodologies for Diisopropyl Borate and Advanced Derivatives

Direct Synthesis Routes for Diisopropyl Borate (B1201080) Esters

The direct formation of borate esters, such as diisopropyl borate, is typically achieved through classical esterification or transesterification reactions. These methods are fundamental in organoboron chemistry.

The most direct method for synthesizing simple borate esters is the reaction of boric acid with an alcohol. wiley-vch.de In the case of this compound's parent compound, triisopropyl borate, the synthesis involves the reaction of boric acid with an excess of isopropanol (B130326). researchgate.net This esterification is a dehydration reaction, and to drive the equilibrium towards the product, a dehydrating agent or azeotropic removal of water is often necessary. wiley-vch.dewiley-vch.de

One documented method involves the slow addition of thionyl chloride (SOCl₂) to a suspension of boric acid in excess isopropanol under a nitrogen atmosphere. researchgate.net After the addition is complete, the mixture is refluxed. The excess isopropanol and the product are then separated by distillation. researchgate.net This specific procedure has been reported to produce tri-isopropyl borate in high yield. researchgate.net Another approach utilizes an acidic ionic liquid as both a solvent and a catalyst for the esterification of boric acid with isopropanol, offering a greener alternative by replacing traditional benzene-based solvents. google.com In a specific example using the ionic liquid [Hmim]⁺HSO₄⁻, the reaction of boric acid and isopropanol at 80°C for 2 hours resulted in a yield of 89.7% for triisopropyl borate. google.com

| Reactants | Catalyst/Conditions | Product | Yield | Reference |

| Boric Acid, Isopropanol | Thionyl Chloride, Reflux, Distillation | Tri-isopropyl borate | 93% | researchgate.net |

| Boric Acid, Isopropanol | [Hmim]⁺HSO₄⁻ (ionic liquid), 80°C, 2h | Triisopropyl borate | 89.7% | google.com |

Transesterification is a widely used alternative for preparing borate esters. google.com This process involves the reaction of a readily available borate ester (like trimethyl borate or triethyl borate) with a different alcohol—in this case, isopropanol. The reaction equilibrium is driven forward by removing the more volatile alcohol byproduct (methanol or ethanol) through distillation. wiley-vch.de This method is particularly useful for synthesizing more complex or higher-boiling borate esters from simpler ones. wiley-vch.de For instance, diisopropyl boronates can be synthesized from smaller dialkyl esters via transesterification, with the distillation of the volatile alcohol byproduct facilitating the exchange process. wiley-vch.de This technique can also be used to convert diisopropyl chloromethylborate to a pinanediol boronic ester through reaction with (+)-pinanediol. nih.gov

Synthesis of Substituted this compound Derivatives

This compound serves as a precursor for a variety of substituted organoboron compounds, which are valuable intermediates in organic synthesis.

Diisopropyl (halomethyl)boronates are important reagents, particularly in homologation reactions for asymmetric synthesis. psu.eduiupac.org Their synthesis involves the introduction of a halomethyl group onto the boron atom.

An efficient method for preparing diisopropyl (chloromethyl)boronate involves the in situ generation and trapping of (chloromethyl)lithium. iupac.orgresearchgate.netchemrxiv.org The reaction is typically carried out by adding butyllithium (B86547) to a solution of chloroiodomethane (B1360106) and triisopropyl borate in tetrahydrofuran (B95107) (THF) at a low temperature, such as -78°C. iupac.org Under these conditions, the highly unstable (chloromethyl)lithium is generated and immediately captured by the electrophilic triisopropyl borate. iupac.org This process results in the formation of diisopropyl (chloromethyl)boronate in high yield. iupac.orgresearchgate.net This method has been highlighted as a simple and efficient route for producing this key synthetic intermediate. researchgate.netacs.org A similar approach using dibromomethane (B42720) and butyllithium has been employed to generate (bromomethyl)lithium, which is then trapped with triisopropyl borate to yield diisopropyl (bromomethyl)boronate with a reported yield of 89%. researchgate.net

| Boron Source | Halomethane Source | Base/Conditions | Product | Yield | Reference |

| Triisopropyl borate | Chloroiodomethane | n-Butyllithium, THF, -78°C | Diisopropyl (chloromethyl)boronate | High | iupac.orgresearchgate.net |

| Triisopropyl borate | Dibromomethane | n-Butyllithium, THF, -78°C | Diisopropyl (bromomethyl)boronate | 89% | researchgate.net |

Diisopropylaminoborane (B2863991) is a versatile borylating agent used in the synthesis of various organoboron compounds, including borinic acids and arylboronic esters. researchgate.netnih.gov Traditional synthesis methods for aminoboranes often involve the thermal or metal-catalyzed dehydrogenation of amine-borane adducts. escholarship.org However, a milder route involves the reaction of a lithium aminoborohydride (LAB) reagent with an alkyl halide. escholarship.org

Diisopropylaminoborane has proven effective as a boron source for the C-H borylation of arenes and heteroarenes. researchgate.net For example, an iridium(I) complex can catalyze the borylation of arenes with diisopropylaminoborane. researchgate.net The resulting aminoborylated products can then be converted to the corresponding boronic acid derivatives by reacting them with diols. researchgate.net It is also used in palladium-catalyzed coupling reactions with aryl chlorides to form a carbon-boron bond under mild conditions, a method that tolerates a wide range of functional groups. nih.govwixsite.com Furthermore, it serves as the borylating agent for the synthesis of both symmetric and unsymmetrical borinic acid derivatives under non-cryogenic conditions, avoiding the need for column chromatography for purification. researchgate.net

Synthesis of Diisopropylaminoborane and its Organoboron Derivatives

Formation from Lithium Diisopropylaminoborohydride

Diisopropylaminoborane serves as a key precursor in various synthetic routes. Its own preparation is efficiently achieved from lithium diisopropylaminoborohydride. The reaction involves treating lithium diisopropylaminoborohydride with an electrophile such as trimethylsilyl (B98337) chloride (TMSCl). escholarship.orgclockss.orgresearchgate.netescholarship.org This process yields monomeric diisopropylaminoborane under ambient conditions. escholarship.orgescholarship.org The reaction of lithium diisopropylaminoborohydride with TMSCl in solvents like tetrahydrofuran (THF) or hexanes at 25°C exclusively produces diisopropylaminoborane. researchgate.net This method is valued for its consistency and ability to produce the aminoborane (B14716983) in a form that is stable in THF for extended periods. clockss.org

Reaction Scheme for the Synthesis of Diisopropylaminoborane

| Reactant 1 | Reactant 2 | Product | Conditions | Reference |

| Lithium diisopropylaminoborohydride (iPr-LAB) | Trimethylsilyl chloride (TMSCl) | Diisopropylaminoborane (BH2-N(iPr)2) | Ambient temperature | escholarship.orgclockss.org |

Reactions with Grignard Reagents for Organo(diisopropylamino)boranes

A significant application of diisopropylaminoborane is its reaction with Grignard reagents (RMgX) to synthesize a wide array of organo(diisopropylamino)boranes. escholarship.orgclockss.orgescholarship.org This borylation reaction is notable for its mild conditions, typically proceeding at 0°C to ambient temperature, and its high efficiency, often completing within an hour. escholarship.orgclockss.orgresearchgate.net The reaction accommodates a diverse range of Grignard reagents, including aliphatic, aromatic, and heteroaromatic variants. escholarship.orgclockss.orgescholarship.org A key feature of this synthesis is the formation of a single addition product, as the resulting organo(diisopropylamino)borane (RBH-N(iPr)2) exhibits diminished Lewis acidity and increased steric hindrance, which prevents further reaction with the Grignard reagent. escholarship.org

The reaction can also be performed under Barbier conditions, where the Grignard reagent is generated in situ from an organic halide and magnesium metal in the presence of diisopropylaminoborane. escholarship.orgclockss.orgescholarship.org This one-pot procedure effectively traps the newly formed Grignard reagent. escholarship.orgclockss.org Subsequent simple acid hydrolysis of the organo(diisopropylamino)borane product readily yields the corresponding boronic acid in good to excellent yields. escholarship.orgclockss.orgescholarship.org

Table of Organo(diisopropylamino)borane Synthesis

| Grignard Reagent Type | Product | Reaction Conditions | Reference |

| Aliphatic | Aliphatic(diisopropylamino)borane | 0 °C to ambient temp, 1h | escholarship.orgescholarship.org |

| Aromatic | Aromatic(diisopropylamino)borane | 0 °C to ambient temp, 1h | escholarship.orgescholarship.org |

| Heteroaromatic | Heteroaromatic(diisopropylamino)borane | 0 °C to ambient temp, 1h | escholarship.orgescholarship.org |

Control of Stoichiometry in Borinic Acid Synthesis via Diisopropylaminoborane

Diisopropylaminoborane has emerged as a valuable reagent for the controlled synthesis of both symmetrical and unsymmetrical borinic acids. escholarship.orgresearchgate.net By carefully managing the stoichiometry of the reactants, undesired side products can be minimized. The reaction of diisopropylaminoborane with two equivalents of a Grignard reagent at room temperature leads to the formation of symmetrical B,B-dialkyl(diisopropylamino)boranes within an hour. escholarship.org

For unsymmetrical borinic acids, a sequential addition strategy is employed. This involves first reacting diisopropylaminoborane with a sterically demanding Grignard reagent, followed by the addition of a less hindered one. escholarship.org An alternative approach involves an initial reaction with a mild dialkylzinc reagent, which adds only once, followed by a subsequent reaction with a Grignard or organolithium reagent to introduce the second, different organic group. escholarship.org

Furthermore, the use of diisopropylaminoborane under Barbier conditions for the in situ formation of an aryl Grignard allows for excellent control over the addition to the boron center. researchgate.netcolab.wsnih.gov This method facilitates the gram-scale production of analytically pure borinic acid derivatives, often without the need for column chromatography, by isolating them as borinate adducts with agents like ethanolamine (B43304) or 8-hydroxyquinoline. researchgate.netcolab.wsnih.gov This precise stoichiometric control prevents the formation of boron impurities. researchgate.net

Preparation of (2,6-Di-tert-butyl-4-methyl-phenyl) this compound

The synthesis of sterically hindered aryl borate esters like (2,6-Di-tert-butyl-4-methyl-phenyl) this compound can be achieved through a transesterification reaction. A general method involves first preparing a simple trialkyl borate, such as triisopropyl borate, from boric acid and isopropanol. Subsequently, this triisopropyl borate is reacted with the sterically hindered phenol, 2,6-di-tert-butyl-4-methylphenol. prepchem.com

The reaction mixture is heated, driving the equilibrium forward by distilling off the more volatile alcohol (isopropanol). This process results in the formation of the desired mixed borate ester, (2,6-Di-tert-butyl-4-methyl-phenyl) this compound. prepchem.com The final product can then be isolated and purified by distillation. prepchem.com

Synthetic Route for (2,6-Di-tert-butyl-4-methyl-phenyl) this compound

| Step | Reactants | Product | Key Process | Reference |

| 1 | Boric Acid, Isopropanol | Triisopropyl Borate | Esterification | prepchem.com |

| 2 | Triisopropyl Borate, 2,6-di-tert-butyl-4-methylphenol | (2,6-Di-tert-butyl-4-methyl-phenyl) this compound | Transesterification | prepchem.com |

Synthesis of Diisopropyl-Substituted Pyrazolylborate Ligands (e.g., Hydrotris(3,5-diisopropylpyrazolyl)borate)

General Synthetic Strategies for Poly(pyrazolyl)borate Ligands

Poly(pyrazolyl)borate ligands, often called "scorpionates," are a versatile class of tripodal ligands widely used in coordination chemistry. nih.govnih.govacs.org The most traditional and long-standing method for their synthesis, developed by Trofimenko, involves the direct reaction of a pyrazole (B372694) derivative with an alkali metal borohydride (B1222165) (e.g., potassium borohydride, KBH4) at high temperatures, typically in the absence of a solvent. nih.govetsu.edu The stoichiometry and temperature are critical variables that determine whether bis-, tris-, or tetrakis(pyrazolyl)borate is the major product. nih.gov

More recently, alternative strategies have been developed to allow for synthesis under milder conditions and to incorporate a wider range of functional groups. nih.govacs.orgresearchgate.net One such method involves the reaction of highly reactive haloboranes with pyrazolides that are formed in situ. nih.govacs.orgresearchgate.net This approach offers greater selectivity and is compatible with sensitive functional groups that would not withstand the high temperatures of the traditional melt synthesis. nih.govresearchgate.net These modern methods enable the synthesis of previously inaccessible, highly functionalized, and sterically encumbered scorpionate ligands. nih.govacs.org

Introduction of Steric Hindrance via Isopropyl Groups

The introduction of bulky substituents onto the pyrazole ring is a key strategy for tuning the steric and electronic properties of poly(pyrazolyl)borate ligands. nih.govresearchgate.net Isopropyl groups, particularly at the 3- and 5-positions of the pyrazole ring, are frequently used to create significant steric hindrance around the metal center. iitr.ac.inacs.org This steric bulk is instrumental in stabilizing unusual coordination geometries and low coordination numbers in metal complexes. iitr.ac.in The ligand hydrotris(3,5-diisopropylpyrazolyl)borate (TpiPr2) is a prominent example of a sterically demanding scorpionate ligand. nih.govrsc.orgcapes.gov.br

The synthesis of these sterically hindered ligands follows the general strategies for poly(pyrazolyl)borates. For instance, TpiPr2 and its analogues can be prepared by reacting 3,5-diisopropylpyrazole (B91163) with an alkali metal borohydride. nih.gov The steric demands of the isopropyl groups can influence the reaction conditions required and the coordination chemistry of the resulting metal complexes. iitr.ac.inacs.org The ability to systematically introduce these bulky groups allows for the fine-tuning of the ligand's properties to control the reactivity and structure of the coordinated metal ion. researchgate.net

Reactivity and Mechanistic Investigations of Diisopropyl Borate Compounds

Fundamental Reaction Pathways

Diisopropyl borate (B1201080) compounds engage in several fundamental reaction types, including the formation and cleavage of boron-carbon bonds, rearrangement reactions, and hydroboration. Understanding the mechanisms of these pathways is crucial for their synthetic application.

The boron-carbon (B-C) bond is the linchpin of organoboron chemistry. Its formation often involves the reaction of a boron electrophile, such as triisopropyl borate, with a carbon nucleophile like an organometallic reagent (e.g., Grignard or organolithium reagents). nih.gov

The cleavage of B-C bonds is equally significant and can be initiated through various mechanisms. In the context of the widely used Suzuki-Miyaura cross-coupling reaction, the cleavage is a critical step in transmetalation, where the organic group is transferred from boron to a transition metal catalyst, typically palladium. nih.govnih.gov This process is often facilitated by a base, which activates the boronic ester. nih.gov Another pathway for B-C bond cleavage is through oxidative conditions, which can lead to homolytic cleavage and the formation of radical intermediates. rsc.org This contrasts with protodeboronation, where a proton replaces the boryl group, a reaction that can be stereospecific under certain conditions. rsc.org

The cleavage of boron-carbon bonds is frequently mediated by the formation of transient quaternary borate anions, also known as 'ate' complexes. nih.govnih.gov These tetracoordinate boron species are formed by the addition of a nucleophile (such as a hydroxide (B78521) or alkoxide from a base) to the electron-deficient, tricoordinate boron atom of the boronic ester. nih.govnih.gov This transformation increases the electron density on the boron center, making the attached organic group more nucleophilic and thus more readily transferred. nih.gov

In the Suzuki-Miyaura reaction, the formation of a quaternary borate anion is a key step that precedes the transfer of the organic moiety to the palladium center. nih.gov Mechanistic studies have shown that even without the addition of an external base, B-C bond cleavage can proceed through transient quaternary borate anions, for instance, when a hydride ligand from a metal complex acts as the nucleophile. nih.gov This highlights the central role of these 'ate' complexes in facilitating the cleavage of the otherwise stable B-C bond. nih.govnih.gov

The 1,2-migration (or 1,2-metallate rearrangement) is a fundamental reaction of boronate 'ate' complexes, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high stereospecificity. nih.govresearchgate.netresearchgate.net This process involves the formation of a tetracoordinate boronate complex, followed by the migration of a substituent from the boron atom to an adjacent carbon atom. researchgate.netwikipedia.org

This type of rearrangement is central to classic organoboron reactions like the Matteson homologation and Zweifel olefination. researchgate.netwikipedia.org The reaction is typically initiated by activating the boronate complex. This can be achieved in several ways:

Displacement of an α-leaving group : In the Matteson reaction, a carbanion with a leaving group at the α-position adds to the boronic ester, and a subsequent 1,2-migration displaces the leaving group. nih.govresearchgate.net

Electrophilic activation : An external electrophile can add to the π-bond of a vinyl or aryl boronate complex, triggering the 1,2-shift. nih.govresearchgate.netbohrium.com

Radical-polar crossover : A radical can add to a vinyl boronate complex, generating a radical anion. Subsequent oxidation leads to a zwitterionic intermediate that undergoes the 1,2-migration. nih.govacs.org This approach allows for the formation of two new C-C bonds in a single cascade. nih.gov

A key feature of these 1,2-migration reactions is their stereospecificity; the configuration of the carbon center attached to the boron is typically retained during the migration. rsc.org This has made them powerful tools in asymmetric synthesis. researchgate.net

Table 1: Mechanistic Triggers for 1,2-Migration in Boronate Complexes

| Triggering Mechanism | Description | Key Intermediate | Example Reaction |

| α-Leaving Group Displacement | A nucleophile with a leaving group on the adjacent carbon adds to the boron, inducing migration. | Boronate complex with α-leaving group | Matteson Homologation nih.govresearchgate.net |

| Electrophilic Activation | An electrophile adds to a C=C bond adjacent to the boron, prompting the rearrangement. | Halonium or related intermediate | Zweifel Olefination nih.govresearchgate.net |

| Radical-Polar Crossover | Radical addition to a vinyl boronate complex followed by oxidation and migration. | Adduct radical anion | Radical α-Alkylation/Arylation nih.govacs.org |

Hydroboration is a powerful reaction that involves the addition of a boron-hydrogen bond across a carbon-carbon double or triple bond. masterorganicchemistry.comslideshare.net While diisopropyl borate itself is not a hydroborating agent, the boronic esters it forms are the products of hydroboration reactions using reagents like catecholborane or pinacolborane, followed by transesterification. ed.ac.uk The mechanism of hydroboration is a concerted, single-step process. wikipedia.orglibretexts.org

This reaction is highly stereospecific, with the boron and hydrogen atoms adding to the same face of the π-system in a syn-addition. masterorganicchemistry.comorganic-chemistry.orgwikipedia.org This stereochemical outcome is a direct consequence of the concerted nature of the mechanism. libretexts.org

The hydroboration reaction is renowned for its predictable regioselectivity and stereoselectivity.

Regioselectivity : The reaction typically exhibits anti-Markovnikov selectivity, meaning the boron atom adds to the less sterically hindered carbon of the double or triple bond, and the hydrogen atom adds to the more substituted carbon. masterorganicchemistry.comwikipedia.orgwikipedia.org This preference is governed by both steric factors (the bulky boryl group favors the less crowded position) and electronic factors (in the transition state, a slight positive charge develops on the more substituted carbon, which is more stable). wikipedia.orgorganic-chemistry.org The use of bulkier borane (B79455) reagents, such as 9-borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane, enhances this regioselectivity significantly. masterorganicchemistry.commasterorganicchemistry.com

Stereoselectivity : As mentioned, the addition is syn-selective. masterorganicchemistry.comwikipedia.org For alkynes, hydroboration leads to the formation of alkenylboronates. With terminal alkynes, this results in (E)-vinylboronates, while internal alkynes can yield mixtures of regioisomers. rsc.org The use of specific transition-metal catalysts can alter the selectivity, sometimes favoring anti-addition or different regioisomers. Iron-catalyzed hydroboration of alkynes, for example, can produce (Z)-vinyl boronic esters with high stereoselectivity. ed.ac.ukrsc.org

Table 2: Selectivity in Hydroboration of Unsaturated Bonds

| Substrate | Reagent Type | Regioselectivity | Stereoselectivity | Typical Product |

| Terminal Alkene | BH₃ or R₂BH | Anti-Markovnikov masterorganicchemistry.com | syn-Addition masterorganicchemistry.com | Primary Alkylborane yale.edu |

| Internal Alkene | BH₃ or R₂BH | Less substituted carbon wikipedia.org | syn-Addition masterorganicchemistry.com | Secondary Alkylborane |

| Terminal Alkyne | R₂BH | Boron on terminal C masterorganicchemistry.com | syn-Addition masterorganicchemistry.com | (E)-Alkenylboronate |

| Internal Alkyne | Catalytic Systems | Varies with catalyst | Varies with catalyst | (E)- or (Z)-Alkenylboronate |

The mechanism of uncatalyzed hydroboration is best described by a concerted, four-membered transition state. slideshare.netwikipedia.orgpearson.com In this model, the alkene's π-bond interacts with the empty p-orbital of the boron atom, while a hydride from the borane is transferred to one of the alkene carbons. libretexts.org

The key features of this transition state are:

A four-centered, cyclic arrangement of boron, hydrogen, and the two carbons of the π-bond. wikipedia.org

Simultaneous (but not necessarily synchronous) bond formation between boron and one carbon (Cβ) and between hydrogen and the other carbon (Cα). wikipedia.org

The C-B bond formation is typically slightly more advanced than the C-H bond formation in the transition state. wikipedia.org

This model successfully explains the observed syn-stereospecificity and anti-Markovnikov regioselectivity of the reaction without invoking carbocation intermediates, thus accounting for the absence of skeletal rearrangements that are common in other alkene addition reactions. masterorganicchemistry.comlibretexts.org

Hydroboration Reaction Mechanisms

Ligand Exchange and Transmetalation Processes

Ligand exchange and transmetalation are fundamental processes in organoboron chemistry, involving the transfer of organic groups to or from a boron center. uni-goettingen.denih.gov In these reactions, a borate ester like this compound can react with an organometallic compound, leading to the exchange of an alkoxy group on the boron atom with an organic group from the metal. This process, known as transmetalation, is a critical step in many synthetic methodologies, particularly in the formation of carbon-carbon bonds such as in the Suzuki-Miyaura coupling reaction. wikipedia.orgresearchgate.net The mechanism often involves the formation of an "ate" complex, a tetracoordinate boron species, which facilitates the transfer of the organic residue. nih.gov

A primary application of this compound and similar borate esters is in the synthesis of boronic acids and their derivatives. wiley-vch.de This conversion is typically achieved through the reaction of the borate ester with a nucleophilic organometallic reagent, such as an organolithium or Grignard reagent. borates.today The reaction proceeds via the nucleophilic attack of the carbanionic part of the organometallic species on the electrophilic boron atom of the borate ester. borates.todaywikipedia.org This addition results in the formation of a tetracoordinate boronate intermediate. Subsequent acidic workup via hydrolysis cleaves the remaining isopropoxy groups to yield the corresponding boronic acid (RB(OH)₂). wikipedia.org

This synthetic route is highly versatile, allowing for the preparation of a wide array of aryl, vinyl, and alkyl boronic acids, which are pivotal building blocks in organic synthesis. wiley-vch.de

Table 1: Synthesis of Boronic Acids from Borate Esters

This table illustrates the generalized reaction for converting borate esters into boronic acids using organometallic reagents.

| Borate Ester Precursor | Organometallic Reagent (R-M) | Intermediate "Ate" Complex | Final Product (after Hydrolysis) |

| Triisopropyl Borate | Phenylmagnesium Bromide | [Ph-B(O-iPr)₃]⁻ MgBr⁺ | Phenylboronic Acid |

| Triisopropyl Borate | n-Butyllithium | [n-Bu-B(O-iPr)₃]⁻ Li⁺ | n-Butylboronic Acid |

| Triisopropyl Borate | Vinyllithium | [CH₂=CH-B(O-iPr)₃]⁻ Li⁺ | Vinylboronic Acid |

Generation and Trapping of Organolithium Intermediates from Borates

Borate esters, including triisopropyl borate, are highly effective at trapping transient and unstable organolithium intermediates. iupac.org The reaction involves the in-situ formation of a highly reactive organolithium species, which is immediately captured by the borate ester present in the reaction mixture. This process is crucial for synthesizing organoboron compounds from carbanions that are otherwise too unstable to be isolated or used in subsequent steps. iupac.org

A key example is the preparation of diisopropyl (chloromethyl)boronate. In this procedure, unstable (chloromethyl)lithium is generated at low temperatures (e.g., -78 °C) from chloroiodomethane (B1360106) and butyllithium (B86547). iupac.org This reactive intermediate is immediately trapped by triisopropyl borate to form the corresponding boronate ester. iupac.org The formation of the stable tetracoordinate borate "ate" complex is the driving force for this capture. nih.gov These resulting α-halo boronic esters are versatile synthetic intermediates themselves, capable of undergoing further transformations, such as Matteson-type rearrangements, where a 1,2-migration of an organic group from boron to the adjacent carbon occurs. wikipedia.orgnih.govnih.gov

Table 2: Trapping of Unstable Organolithium Reagents with Triisopropyl Borate

This table provides an example of an unstable organolithium reagent being generated and trapped by a borate ester.

| Lithium Reagent Precursor | Base | Generated Organolithium | Trapping Agent | Resulting Boronate Ester |

| Chloroiodomethane | n-Butyllithium | (Chloromethyl)lithium | Triisopropyl Borate | Diisopropyl (chloromethyl)boronate iupac.org |

Intramolecular Cyclization Pathways

Intramolecular reactions involving boron compounds provide an efficient route to synthesize various cyclic and heterocyclic structures. In these pathways, a boron moiety tethered to a molecule reacts with another functional group within the same molecule to form a ring.

Intramolecular electrophilic C–H borylation is a powerful, transition-metal-free method for creating carbon-boron bonds and forming cyclic organoboron compounds. rsc.org In this process, a Lewis acidic boron species, often generated from a borate ester, acts as an electrophile. This electrophile attacks an electron-rich C–H bond, typically on an aromatic or heteroaromatic ring, within the same molecule. rsc.org The reaction often proceeds through a mechanism analogous to an electrophilic aromatic substitution (SEAr). rsc.org

The regioselectivity of the C-H activation and subsequent cyclization can be controlled by the length and nature of the tether connecting the aromatic ring to the boron center. Following the cyclization event, which forms a new ring containing the boron atom, subsequent hydrolysis or other transformations can lead to various boron-containing heterocycles, including derivatives of borinic acids (R₂BOH). Borinic acids are compounds resulting from the first oxidation of boranes. wiley-vch.de This methodology has proven valuable for accessing boron-containing conjugated organic materials and other synthetically useful organoboron compounds. rsc.org

Table 3: Conceptual Framework for Intramolecular Electrophilic Borylation

This table outlines the general components and outcomes of an intramolecular electrophilic borylation reaction leading to cyclic structures.

| Substrate Feature | Role in Reaction | Intermediate/Transition State | Resulting Structure |

| Tethered Aromatic Ring | Nucleophile (C-H bond) | Wheland-type intermediate | Cyclic Boronate Ester |

| Boron Electrophile (e.g., BBr₃, derived from borate) | Electrophile | Electrophilic attack on C-H bond | Fused Ring System |

| Directing Group | Positions boron for intramolecular attack | Constrained geometry | Specific regioisomer |

Applications of Diisopropyl Borate in Organic Synthesis

Reagent in Carbon-Carbon Bond Formation

The ability to form carbon-carbon bonds is fundamental to organic synthesis. Boronic esters derived from diisopropyl borate (B1201080) are key players in several powerful bond-forming methodologies.

Triisopropyl borate serves as a crucial starting material for the synthesis of boronic acids and esters. One common method involves the reaction of an organometallic reagent, such as a Grignard or organolithium compound, with triisopropyl borate, followed by acidic workup to yield the corresponding boronic acid. This boronic acid can then be esterified with a diol, such as pinacol, to form a stable boronic ester.

In the context of allylic boronic esters, an organometallic species derived from an allyl halide or a related precursor can be reacted with triisopropyl borate to generate the desired allyl boronate intermediate. These esters are valuable reagents in organic synthesis, known for their role in stereoselective additions to carbonyls and imines.

One-carbon homologation is a process that extends a carbon chain by a single carbon atom. The Matteson homologation reaction is a powerful method for the stereospecific one-carbon extension of boronic esters. uni-saarland.debristol.ac.uk This reaction typically involves the treatment of a boronic ester with (dichloromethyl)lithium or a similar carbenoid. The resulting α-chloro boronic ester is a key intermediate which can then be treated with a nucleophile, such as a Grignard reagent. This triggers a 1,2-migration of the organic group from the boron atom to the adjacent carbon, displacing the chloride and resulting in a new, homologated boronic ester with high stereocontrol. bristol.ac.uk Boronic esters used in this sequence are readily prepared from precursors like triisopropyl borate. nih.gov

While allylboronic esters are effective in reactions with aldehydes, their reactivity towards less electrophilic partners like ketones and a broader range of electrophiles is limited. A significant advancement involves the conversion of these esters into more potent nucleophiles. By adding an aryllithium reagent to an allylboronic ester, a highly nucleophilic allylboronate 'ate' complex is formed.

These complexes are estimated to be 7 to 10 orders of magnitude more reactive than the parent boronic ester. This enhanced nucleophilicity enables them to react with a wide variety of carbon and heteroatom electrophiles with exceptional γ-selectivity and stereospecificity. This method provides access to complex structures, including those with quaternary stereocenters.

| Electrophile Class | Specific Example | Resulting Functionality |

|---|---|---|

| Carbon Electrophiles | Tropylium Cation | C-C Bond Formation (Quaternary Center) |

| Carbon Electrophiles | Benzodithiolylium | C-C Bond Formation |

| Carbon Electrophiles | Activated Pyridines | C-C Bond Formation |

| Carbon Electrophiles | Eschenmoser's Salt | C-C Bond Formation |

| Heteroatom Electrophiles | Togni's Reagent | Allylic Trifluoromethyl Moiety |

| Heteroatom Electrophiles | Selectfluor | Allylic Fluoride |

| Heteroatom Electrophiles | Diisopropyl Azodicarboxylate (DIAD) | C-N Bond Formation |

| Heteroatom Electrophiles | Dimethyl(methylthio)sulfonium salts | C-S Bond Formation |

Boron-doped polycyclic aromatic hydrocarbons (B-PAHs) are a class of materials with interesting electronic and optical properties, making them promising for applications in organic electronics. nih.govconsensus.app Synthetic strategies for these molecules often rely on the incorporation of boron atoms into an aromatic framework. One approach involves the nucleophilic diborylation of alkynes. In these reactions, a diboron (B99234) reagent, such as bis(pinacolato)diboron, is activated to facilitate its addition across a carbon-carbon triple bond. While direct use of diisopropyl borate is not typical, the boronic esters used in these multi-step syntheses represent the same class of compounds and are often derived from foundational reagents like triisopropyl borate. researchgate.net The resulting vinyl diboron species can then undergo cyclization and further transformations to build the complex, boron-containing aromatic systems. nih.gov

Key Intermediate in Complex Molecule Synthesis

The true power of this compound-derived intermediates is realized in their application to the synthesis of complex, stereochemically rich molecules.

The Matteson homologation is a cornerstone of asymmetric synthesis, enabling the iterative and stereocontrolled construction of carbon chains. uni-saarland.debristol.ac.uk The process begins with a chiral boronic ester, where the boron atom is attached to a chiral diol auxiliary. This chiral auxiliary directs the addition of a (dihalomethyl)lithium reagent, leading to the formation of an α-chloroboronic ester with very high diastereoselectivity.

| Step | Reagents | Intermediate/Product | Key Outcome |

|---|---|---|---|

| 1. Starting Material | Chiral Boronic Ester (e.g., from a C2-symmetric diol) | Enantiopure Boronic Ester | Introduction of stereochemical information. |

| 2. Homologation | (Dichloromethyl)lithium (LiCHCl2), ZnCl2 | α-Chloroboronic Ester | Diastereoselective formation of a new C-C bond and a stereocenter. |

| 3. Nucleophilic Displacement | Grignard Reagent (R-MgX) or Organolithium (R-Li) | Homologated Boronic Ester | Formation of a second stereocenter with inversion of configuration. |

| 4. Iteration/Functionalization | Repeat steps 2 & 3 or Oxidize (e.g., with H2O2) | Longer Chiral Chain or Chiral Alcohol | Assembly of complex stereochemical arrays or conversion to other functional groups. |

Subsequent treatment with a nucleophile, like a Grignard reagent, results in a 1,2-metallate rearrangement that proceeds with inversion of configuration at the carbon center bearing the chlorine atom. uni-saarland.de The outcome is a new, chain-extended boronic ester where two adjacent stereocenters have been created with a predictable relationship. Because the boronic ester functionality is retained, the process can be repeated, allowing for the "growing" of a carbon chain with precise control over the absolute and relative stereochemistry of multiple stereocenters. bristol.ac.uk This iterative approach has been successfully applied to the synthesis of numerous complex natural products and pharmaceuticals.

Preparation of Chiral Deuterium Labeled Compounds

The stereospecific synthesis of chiral compounds containing deuterium is of significant interest in medicinal chemistry and for mechanistic studies. Boronic esters, including this compound derivatives, serve as valuable precursors for introducing deuterium with high stere fidelity. A key strategy involves the protodeboronation of enantioenriched tertiary boronic esters.

Research has demonstrated that while tertiary boranes readily undergo protodeboronation with carboxylic acids, their corresponding boronic esters are resistant to these conditions. However, the use of fluoride sources can facilitate this transformation with remarkable stereocontrol. Specifically, the treatment of tertiary diarylalkyl boronic esters with cesium fluoride (CsF) and a stoichiometric amount of water (H₂O) leads to efficient protodeboronation with almost complete retention of configuration. For tertiary aryldialkyl boronic esters, tetra-n-butylammonium fluoride trihydrate (TBAF·3H₂O) has proven effective. acs.orgbris.ac.uk

Crucially, by substituting water with deuterium oxide (D₂O), this methodology provides a direct route to deuterium-labeled enantioenriched tertiary alkanes. acs.orgbris.ac.uk The reaction proceeds with high stereospecificity, ensuring that the chirality of the starting boronic ester is transferred to the deuterated product. This method is highlighted by its application in the synthesis of complex molecules, such as the sesquiterpene (S)-turmerone. acs.orgbris.ac.uk

Table 1: Deuterodeboronation of Tertiary Boronic Esters bris.ac.uk

| Entry | Boronic Ester Substrate | Reagent | Product | Yield (%) | Enantiomeric Ratio (e.r.) |

| 1 | 1-(4-methoxyphenyl)-1-phenylethyl pinacol boronate | CsF, D₂O | 1-deutero-1-(4-methoxyphenyl)-1-phenylethane | 95 | 98:2 |

| 2 | 1,1-diphenylpropyl pinacol boronate | CsF, D₂O | 1-deutero-1,1-diphenylpropane | 92 | >99:1 |

| 3 | 1-phenyl-1-(p-tolyl)ethyl pinacol boronate | CsF, D₂O | 1-deutero-1-phenyl-1-(p-tolyl)ethane | 96 | 97:3 |

| 4 | 1-cyclohexyl-1-phenylethyl pinacol boronate | TBAF·3D₂O | 1-deutero-1-cyclohexyl-1-phenylethane | 85 | 96:4 |

Construction of Quaternary Stereogenic Centers

The creation of quaternary stereogenic centers, carbon atoms bonded to four distinct carbon substituents, is a significant challenge in organic synthesis. Tertiary boronic esters, accessible through various enantioselective methods, have emerged as powerful building blocks for addressing this challenge. These intermediates can be converted into a range of functional groups, allowing for the stereocontrolled formation of these sterically congested centers.

One successful approach involves the homologation of chiral tertiary boronic esters. For instance, rhodium-catalyzed asymmetric hydroboration of trisubstituted alkenes can generate chiral tertiary boronic esters with high enantioselectivity. acs.org These resulting β-borylated compounds can then be transformed into molecules bearing a quaternary carbon stereocenter. This has been demonstrated in the synthesis of natural products like (S)-(+)-bakuchiol methyl ether. acs.org

The versatility of tertiary boronic esters in constructing quaternary centers is further highlighted by their stereospecific transformations into tertiary alcohols, C-tertiary amines, and tertiary arylalkanes. acs.org These conversions allow for the installation of a variety of substituents at the newly formed stereocenter, providing access to a diverse array of complex chiral molecules.

Derivatization and Functional Group Interconversions of Boronic Esters

Boronic esters, such as this compound, are not only useful for direct transformations of the boron-bearing carbon atom but also serve as precursors for other organoboron species and can be converted into various functional groups.

Conversion of Boronic Esters to Borinic Acids and Other Boronates

Boronic esters can be converted into borinic acids (R₂BOH) and their derivatives. One of the primary strategies for synthesizing non-symmetrical borinic acids involves the addition of an organometallic reagent to a boronic ester. mdpi.com This reaction allows for the introduction of a second, different organic group onto the boron atom. For example, the reaction of an aryl boronic ester with an aryllithium or Grignard reagent can furnish a diarylborinic acid derivative. This method is tolerant of various functional groups on both the organometallic reagent and the boronic ester. mdpi.com

Additionally, boronic esters can undergo transesterification with different diols or amino alcohols to form other boronate esters. This is often done to modify the reactivity or stability of the boronic acid protecting group. The hydrolysis of boronic esters back to the parent boronic acid can be achieved under various conditions, including treatment with thionyl chloride and pyridine or, in the case of aryl boronic esters, with hydroxylamine. wikipedia.org For robust esters like alkylpinacolyl boronates, a two-step procedure involving transesterification with diethanolamine followed by hydrolysis has been developed. nih.gov

Amination of Boronic Esters

The direct conversion of a carbon-boron bond into a carbon-nitrogen bond is a highly valuable transformation in organic synthesis, providing access to chiral amines. The amination of alkylboronic esters can be achieved with high stereospecificity.

A direct and stereospecific amination of primary, secondary, and even tertiary alkylboronic esters can be accomplished by treating the organoboron compound with methoxyamine and potassium tert-butoxide. nih.gov This method is notable for its ability to efficiently aminate sterically hindered tertiary boronic esters while preserving the enantiomeric purity of the starting material. nih.gov The reaction is believed to proceed through the formation of a boron 'ate' complex, which then undergoes rearrangement.

Table 2: Stereospecific Amination of Tertiary Boronic Esters nih.gov

| Entry | Boronic Ester Substrate | Product | Yield (%) |

| 1 | (S)-1-phenylethyl pinacol boronate | (S)-1-phenylethylamine | 85 |

| 2 | (S)-1-phenylpropyl pinacol boronate | (S)-1-phenylpropylamine (Boc-protected) | 78 |

| 3 | (R)-1-cyclohexylethyl pinacol boronate | (R)-1-cyclohexylethylamine (Boc-protected) | 82 |

| 4 | (R)-1-(4-methoxyphenyl)ethyl pinacol boronate | (R)-1-(4-methoxyphenyl)ethylamine | 88 |

This direct amination protocol avoids the use of harsh reagents and provides a straightforward route to valuable chiral amine building blocks from readily available boronic esters.

Stereoselective Transformations Involving Diisopropyl Borate

Asymmetric Synthesis Utilizing Chiral Boronic Esters

The conversion of achiral diisopropyl boronic esters into chiral variants is a cornerstone of asymmetric organoboron chemistry. These chiral esters act as powerful intermediates for creating new stereocenters with predictable and high fidelity.

A powerful strategy for asymmetric synthesis involves the homologation of boronic esters, a process pioneered by Donald S. Matteson. This method allows for the iterative construction of carbon chains with full control over the stereochemistry at each newly formed center. The process begins with a diisopropyl boronic ester, which is reacted with (dichloromethyl)lithium. This step introduces a CHCl₂ group adjacent to the boron atom. Subsequent treatment with a Grignard reagent (R-MgX) results in the displacement of one chloride atom.

The key stereoselective step involves the addition of a Lewis acid, such as zinc chloride, which induces a 1,2-rearrangement. This rearrangement proceeds with high diastereoselectivity, controlled by the chiral diisopropyl tartrate auxiliary that is often used in these systems. The resulting α-chloro boronic ester is itself a chiral intermediate. This intermediate can then undergo nucleophilic displacement with inversion of configuration or be oxidized (e.g., with hydrogen peroxide) to yield a chiral alcohol. The high diastereoselectivity achieved in the rearrangement step is translated into high enantiomeric excess in the final product after cleavage of the chiral auxiliary. This iterative process allows for the synthesis of complex molecules like insect pheromones and sugars, where the stereochemistry of multiple adjacent centers can be precisely installed.

The 1,2-metallate rearrangement of boronate complexes is a fundamental reaction in organoboron chemistry, characterized by its remarkable stereospecificity. When a nucleophile adds to the empty p-orbital of the tricoordinate boron atom in a boronic ester (such as a diisopropyl boronate), it forms a tetracoordinate, anionic boronate "ate" complex.

If the carbon atom alpha to the boron bears a leaving group (e.g., a halide), a 1,2-migration can occur where one of the groups attached to boron migrates to the alpha-carbon, displacing the leaving group. Research has definitively established that this migration proceeds with complete inversion of configuration at the migrating carbon center.

For example, if a chiral, non-racemic α-chloro boronic ester is subjected to this rearrangement, the migrating group will attack the carbon from the face opposite the carbon-chlorine bond. The stereochemical information encoded in the starting α-chloro boronic ester is thus perfectly transferred to the product. This stereospecificity is critical, as it ensures that the configuration of a pre-existing stereocenter is inverted predictably, forming a new stereocenter without any loss of stereochemical purity. This principle underpins the Matteson homologation and other related synthetic methods, providing a reliable tool for stereocontrolled carbon-carbon bond formation.

Applications of Diisopropyl Tartrate-Modified Crotylboronates in Asymmetric Crotylboration

Asymmetric crotylboration is a premier method for the synthesis of homoallylic alcohols with control over two adjacent stereocenters. Reagents derived from diisopropyl tartrate (DIPT) are particularly effective. In these reagents, the boron atom is part of a chiral dioxaborolane ring formed with DIPT, and a crotyl group is also attached to the boron. The geometry of the crotyl group—(E) or (Z)—directly dictates the relative stereochemistry (anti or syn) of the product, while the chirality of the DIPT auxiliary controls the absolute stereochemistry.

The reaction of tartrate-modified crotylboronates with achiral aldehydes provides a highly diastereoselective and enantioselective route to α-methyl-homoallylic alcohols. The stereochemical outcome is reliably predicted by a Zimmerman-Traxler-type chair-like transition state model.

(E)-Crotylboronates: These reagents react with aldehydes to selectively produce anti-homoallylic alcohols. The methyl group of the crotyl unit occupies an equatorial position in the transition state, leading to the anti diastereomer.

(Z)-Crotylboronates: Conversely, these reagents react to form syn-homoallylic alcohols, as the methyl group is forced into an axial position in the corresponding transition state.

The reactions typically proceed in high yield and with excellent diastereoselectivity (>95:5 d.r.) and enantioselectivity (>90% ee). The table below summarizes representative results using (R,R)-DIPT-modified crotylboronates.

| Crotylboronate Geometry | Aldehyde | Product Relative Stereochemistry | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (%) |

|---|---|---|---|---|---|

| (Z) | Acetaldehyde | syn | 71 | 96:4 | 86 |

| (E) | Acetaldehyde | anti | 80 | 3:97 | 91 |

| (Z) | Benzaldehyde | syn | 81 | >98:2 | 94 |

| (E) | Benzaldehyde | anti | 85 | <2:98 | 96 |

When a chiral tartrate-modified crotylboronate reacts with a chiral aldehyde, the phenomenon of double asymmetric induction is observed. The stereochemical preference of the chiral boronate and the chiral aldehyde can either reinforce each other (a "matched" pair) or oppose each other (a "mismatched" pair).

Matched Pair: The intrinsic facial selectivity of the aldehyde aligns with the facial selectivity imposed by the chiral boronate. This alignment results in exceptionally high diastereoselectivity, often exceeding that observed with achiral aldehydes.

Mismatched Pair: The intrinsic selectivity of the aldehyde opposes that of the boronate. This conflict leads to diminished diastereoselectivity, as both competing transition states are populated. In some cases, the stereochemical preference of one reactant can override the other, but typically with reduced stereofidelity.

The reaction of (R,R)-DIPT and (S,S)-DIPT crotylboronates with the chiral aldehyde (R)-2,3-O-isopropylideneglyceraldehyde illustrates this principle clearly.

| Chiral Boronate | Crotyl Geometry | Pairing | Product Diastereomeric Ratio |

|---|---|---|---|

| (R,R)-DIPT | (E) | Matched | >100:1 |

| (S,S)-DIPT | (E) | Mismatched | 4:1 |

| (R,R)-DIPT | (Z) | Mismatched | 12:1 |

| (S,S)-DIPT | (Z) | Matched | >100:1 |

These results demonstrate the powerful predictability of these reagents and highlight the importance of matching the chirality of the reagent and substrate to achieve optimal stereochemical control.

Asymmetric Hydroboration with Diisopropylborolane Derivatives

Asymmetric hydroboration is a fundamental process for converting prochiral alkenes into chiral organoboranes, which are versatile synthetic intermediates. While reagents like diisopinocampheylborane (B13816774) (Ipc₂BH) are common, chiral borolane derivatives also serve as highly effective reagents for this transformation. C₂-symmetric chiral borolanes, such as 2,5-dimethylborolane, can be prepared in both enantiomeric forms and exhibit excellent enantioselectivity in the hydroboration of various classes of alkenes.

Cyclic Hydroboration of Dienes

The cyclic hydroboration of specific dienes serves as a practical method for the synthesis of substituted borolanes, which are five-membered heterocyclic organoboranes. A notable example is the cyclic hydroboration of 2,7-dimethyl-2,6-octadiene (B99637) to produce 2,5-diisopropylborolane. This transformation is significant as it creates a chiral center at the boron atom, and the resulting borolane can be either the cis or trans diastereomer. The stereochemical course of this reaction is highly dependent on the reaction conditions and the nature of the hydroborating agent used. mdpi.com

Initial studies on the hydroboration of 2,7-dimethyl-2,6-octadiene with thexylborane, a bulky hydroborating agent, followed by oxidation, predominantly yielded the meso-2,7-dimethyl-3,6-octanediol. This outcome suggests the preferential formation of the cis-2,5-diisopropylborolane intermediate. It was hypothesized that employing a smaller hydroborating agent would favor the formation of the desired trans-2,5-diisopropylborolane. mdpi.com

Indeed, investigations using monohaloboranes demonstrated that the ratio of cis to trans isomers could be manipulated. For instance, the use of monobromoborane in tetrahydrofuran (B95107) (THF) initially produced a 2:1 ratio of cis to trans-borolanes. This indicates that while cyclic hydroboration occurs, achieving high stereoselectivity for the trans isomer requires careful optimization of reaction parameters. mdpi.com The general scheme for this cyclic hydroboration is depicted below:

Scheme 1: Cyclic Hydroboration of 2,7-Dimethyl-2,6-octadiene

Where X and Y can be hydrogen, halogen, or an alkyl group.

The formation of the two isomers can be rationalized by considering the transition states. For a bulky hydroborating agent like thexylborane, the large thexyl group tends to occupy an equatorial position in the forming borolane ring, leading to the cis product. As the steric bulk on the boron atom decreases (e.g., by replacing thexyl with a halogen or hydrogen), the alternative transition state leading to the trans isomer becomes more favorable. mdpi.com

Factors Influencing Stereochemical Outcome (Solvent, Temperature, Reagent Nature)

The stereochemical outcome of the cyclic hydroboration of dienes to form substituted borolanes is not fixed but is dynamically influenced by several key factors. These include the solvent in which the reaction is conducted, the reaction temperature, and the specific nature of the borane (B79455) reagent employed. mdpi.comresearchgate.net The interplay of these elements determines the diastereomeric ratio of the resulting cyclic borane. mdpi.com

Nature of the Reagent: The steric and electronic properties of the hydroborating agent are primary determinants of stereoselectivity. mdpi.com In the hydroboration of 2,7-dimethyl-2,6-octadiene, a clear trend is observed where decreasing the size of the substituent on the boron atom of the reagent (from thexyl to bromine to chlorine to hydrogen) increases the proportion of the trans-borolane formed. mdpi.com This is attributed to the steric interactions in the transition state; a smaller substituent on the boron allows for the formation of the sterically less demanding trans isomer to become more competitive. mdpi.com

Solvent: The choice of solvent has a profound impact on the diastereoselectivity of the cyclic hydroboration. For the reaction of 2,7-dimethyl-2,6-octadiene with monobromoborane, changing the solvent from THF to diethyl ether, dichloromethane, or toluene (B28343) at their respective reflux temperatures led to a significant increase in the formation of the trans isomer. The highest selectivity for the trans product was achieved in refluxing carbon tetrachloride. mdpi.com This suggests that solvent polarity and its ability to coordinate with the borane species can influence the energy of the competing transition states. researchgate.net

Temperature and Reaction Time: Temperature and reaction time also play a crucial role in determining the final isomeric ratio. In the hydroboration with monobromoborane in THF, simply increasing the reaction temperature from 0 °C to 65 °C shifted the product ratio from 1:2 (trans:cis) to a 1:1 mixture after one hour, and further to a 1.5:1 ratio in favor of the trans isomer after eight hours. mdpi.com This indicates that the trans isomer is the more thermodynamically stable product, and higher temperatures allow the system to equilibrate towards this isomer.

The following table summarizes the research findings on the influence of these factors on the stereochemical outcome of the cyclic hydroboration of 2,7-dimethyl-2,6-octadiene with monobromoborane.

Table 1: Influence of Solvent and Temperature on the Diastereomeric Ratio of 2,5-Diisopropylborolane

Advanced Spectroscopic and Structural Characterization Studies of Diisopropyl Borate Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of diisopropyl borate (B1201080) in solution. By examining the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, connectivity, and purity of the compound.

Multinuclear NMR spectroscopy, including proton (¹H), carbon-13 (¹³C), and boron-11 (B1246496) (¹¹B), offers a complete picture of the diisopropyl borate molecule.

¹H NMR: The proton NMR spectrum is used to confirm the presence and structure of the isopropyl groups. The methine (CH) proton is expected to appear as a septet due to coupling with the six equivalent methyl protons. The methyl (CH₃) protons would correspondingly appear as a doublet. A broad, exchangeable singlet corresponding to the hydroxyl (B-OH) proton is also anticipated. The integration of these signals allows for a quantitative assessment of the relative number of protons, confirming the structure and assessing purity.

¹³C NMR: The carbon-13 NMR spectrum provides complementary information, typically showing two distinct signals for the isopropyl group: one for the methine carbon and another for the two equivalent methyl carbons. The chemical shifts of these carbons are characteristic of an alkoxy group attached to a boron atom.

¹¹B NMR: Boron-11 NMR is particularly powerful for studying boron-containing compounds due to the high natural abundance and sensitivity of the ¹¹B nucleus. nih.gov For this compound, the boron atom is tricoordinate (sp² hybridized), existing in a trigonal planar geometry. This environment typically results in a single, relatively broad resonance in the ¹¹B NMR spectrum. The chemical shift is highly sensitive to the substituents on the boron atom; for borate esters, this shift commonly occurs in the range of +18 to +30 ppm. sdsu.eduacs.org The position and linewidth of this signal can be used to confirm the trigonal nature of the boron center and to assess the sample's purity, as common impurities like boric acid or tetracoordinate borate species would appear at distinctly different chemical shifts. acs.org

| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|---|

| ¹H | -CH(CH₃)₂ | ~4.0 - 4.5 | Septet |

| -CH(CH₃)₂ | ~1.2 - 1.4 | Doublet | |

| B-OH | Variable, broad | Singlet | |

| ¹³C | -CH(CH₃)₂ | ~65 - 70 | N/A |

| -CH(CH₃)₂ | ~23 - 25 | N/A | |

| ¹¹B | (iPrO)₂BOH | ~+18 to +30 | Singlet (broad) |

The sensitivity of the ¹¹B NMR chemical shift to the coordination number and electronic environment of the boron atom makes it an exceptional tool for in situ reaction monitoring and mechanistic investigations. nih.govmdpi.com Any reaction involving this compound that leads to a change in the boron coordination sphere can be followed in real-time.

For instance, in the formation of a boronate ester complex with a diol, the boron atom converts from a trigonal (three-coordinate) state to a tetrahedral (four-coordinate) state. This change is accompanied by a significant upfield shift in the ¹¹B NMR spectrum, with tetrahedral boronate esters typically resonating between +5 and +15 ppm. mdpi.comresearchgate.net By acquiring ¹¹B NMR spectra over the course of a reaction, the disappearance of the starting this compound signal and the concurrent appearance of the product signal can be quantified to determine reaction kinetics. mdpi.com This method allows for the direct observation of intermediates and provides powerful insights into reaction mechanisms without the need for sample isolation. mdpi.com

X-ray Diffraction (XRD) and Single-Crystal X-ray Diffraction

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

When this compound acts as a ligand in a metal complex (typically after deprotonation), single-crystal X-ray diffraction is essential for characterizing the resulting structure. researchgate.net The technique provides a precise map of the coordination environment around the central metal ion. nih.gov This analysis reveals critical information, including:

Coordination Number: The number of ligand atoms directly bonded to the metal center.

Coordination Geometry: The spatial arrangement of the ligands, which can be, for example, tetrahedral, square planar, or octahedral. researchgate.net

Bond Distances and Angles: The precise lengths of the metal-ligand bonds and the angles between them, which offer insight into the nature and strength of the coordination. soton.ac.uk

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and valuable technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum is characterized by several key absorption bands that confirm its structure. The vibrations of the borate group and the organic side chains give rise to a unique spectral fingerprint. nih.gov

Key vibrational modes for this compound include:

O-H Stretch: A strong, broad absorption band is expected in the region of 3200–3400 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group (B-OH). researchgate.net

C-H Stretch: Absorptions in the 2850–3000 cm⁻¹ region corresponding to the sp³ C-H stretching vibrations of the isopropyl groups.

B-O Asymmetric Stretch: A very strong and characteristic band, typically found between 1300 and 1500 cm⁻¹, is assigned to the asymmetric stretching of the B-O bonds within the trigonal BO₃ unit. mdpi.cominoe.ro This is often the most prominent feature in the IR spectrum of a borate ester.

B-O-H Bend: In-plane bending of the B-O-H group may be observed near 1190 cm⁻¹. researchgate.net

C-H Bend: Bending vibrations for the isopropyl groups appear in the fingerprint region, typically around 1370-1470 cm⁻¹.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | B-O-H | 3200 - 3400 | Strong, Broad |

| C-H Stretch | -CH, -CH₃ | 2850 - 3000 | Medium-Strong |

| B-O Asymmetric Stretch | (RO)₂B-O | 1300 - 1500 | Very Strong |

| C-H Bend | -CH(CH₃)₂ | 1370 - 1470 | Medium |

| B-O-H In-plane Bend | B-O-H | ~1190 | Medium |

Characterization of Boron-Oxygen Vibrational Modes

The vibrational characteristics of borate esters, including this compound, are primarily defined by the stretching and bending modes of the boron-oxygen (B-O) bonds. Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying these vibrational modes, which provide insight into the molecular structure. In borate compounds, boron can be either trigonal (BO₃) or tetrahedral (BO₄) coordinated, and vibrational spectroscopy can distinguish between these arrangements.

Systematic studies combining experimental IR spectroscopy with computational modeling have been conducted on various boronate esters to categorize and assign IR bands characteristic of the boron-containing functional group. For boronate esters, which feature a C-B-O linkage, specific vibrations involving the B-O bonds are key diagnostic markers. The asymmetric stretching of the B-O bond in trigonal BO₃ units is a primary focus of these investigations.

The primary vibrational modes associated with the B-O bonds in borate esters are found in specific regions of the infrared spectrum. The most significant of these is the B-O asymmetric stretching vibration, which typically appears as a strong absorption band. For boronate esters in general, a characteristic peak representing boron-oxygen groups (B-O) is observed around 1360 cm⁻¹. Other important vibrations include B-O-B bond stretching, which has been identified at lower frequencies, such as 655 cm⁻¹. Raman spectroscopy also provides valuable information, with vibrations such as the 5-ring B-O ester breathing mode being observed around 1320 cm⁻¹.

The table below summarizes key vibrational modes involving boron-oxygen bonds in borate esters, based on experimental and computational studies.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Spectroscopic Technique | Notes |

| B-O Asymmetric Stretching (BO₃) | 1300 - 1400 | IR, Raman | A strong and characteristic absorption band for trigonal borate esters. |

| 5-Ring B-O Ester Breathing Mode | ~1320 | Raman | Observed in specific cyclic boronate ester structures. |

| B-O Symmetric Stretching | 1000 - 1200 | IR, Raman | Can be coupled with other vibrations. The intensity and position vary with substitution. |

| B-O-B Stretching | ~655 | IR | Characteristic of structures containing linked boron centers, such as boroxines. |

| B-O Bending/Deformation Modes | 450 - 800 | IR, Raman | Includes in-plane and out-of-plane bending of the B-O bonds. |

This table provides generalized data for boronate esters; specific frequencies for this compound may vary.

These assignments are crucial for the structural elucidation of complex boron-containing materials like covalent organic frameworks (COFs), where distinguishing between unreacted boronic acids and formed boronate ester linkages is essential.

Other Advanced Spectroscopic Techniques (e.g., EPR for related borate systems, providing general context)

While techniques like IR and Raman spectroscopy probe the vibrational structure of molecules like this compound, other advanced spectroscopic methods can provide different types of information, particularly about the electronic structure and environment of specific atoms. Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a powerful technique for studying species that have unpaired electrons, such as radicals. Although this compound is a diamagnetic molecule (no unpaired electrons) and thus not directly observable by EPR, the technique is highly relevant for studying radical species derived from or present within related borate systems.

EPR spectroscopy has been instrumental in characterizing boron-containing radicals. For instance, α-boryl and β-boryl radicals, which can be generated from boronic esters, have been identified and studied using EPR. These studies provide information on the hyperfine splittings from interactions with boron (¹⁰B, ¹¹B) and hydrogen nuclei, which reveals details about the radical's structure and the delocalization of the unpaired electron onto the boron atom.

In the context of solid-state borate materials, such as borate glasses, EPR is widely used to characterize radiation-induced defects. A common defect is the boron-oxygen hole center (BOHC), a type of radical species formed within the glass network. EPR studies of BOHC have provided significant insights into the structure of the glass and the nature of the atomic arrangements around the boron atoms.

Furthermore, EPR has been used to explore the radical chemistry of N-heterocyclic carbene (NHC)-ligated boranes. Hydrogen abstraction from these boranes produces boryl radicals where the spin is extensively delocalized. EPR spectroscopy, in combination with computational calculations, allows for the detailed characterization of these transient radical species, providing information on their structure, kinetics, and reactivity. The study of such "frustrated radical pairs" involving boron centers is an emerging area where EPR spectroscopy provides critical insights into single-electron transfer pathways.

Therefore, while not directly applicable to this compound itself, EPR spectroscopy serves as a vital tool for understanding the chemistry of related borate radicals and defects, offering a complementary perspective to the structural information gained from vibrational spectroscopy.

Theoretical and Computational Investigations of Diisopropyl Borate Systems

Computational Elucidation of Reaction Mechanisms and Transition States

Understanding the mechanism of a chemical reaction is fundamental to controlling its outcome. Computational chemistry offers a window into the transient and high-energy species that govern reaction pathways, such as transition states. While specific mechanistic studies focused solely on diisopropyl borate (B1201080) are not extensively detailed in publicly available literature, the methodologies applied to other organoboron systems provide a clear framework for how such investigations would be conducted.

Modern computational techniques are used to address key mechanistic questions in organic and organometallic reactions. escholarship.org These studies involve mapping the potential energy surface of a reaction, which allows for the identification of reactants, products, intermediates, and the transition states that connect them. The primary goals are to understand reaction pathways, the origins of selectivity, and the thermodynamics and kinetics that drive the transformation. escholarship.org

For instance, in studies of complex catalytic cycles, computational investigation is often essential to determine the entire sequence of bond formation and breakage. escholarship.org By calculating the free energy profile, researchers can identify the rate-determining step and rationalize how changes to the catalyst or reactants might influence the reaction rate and product distribution. Techniques such as Density Functional Theory (DFT) are employed to locate and characterize the geometry of transition state structures, which represent the maximum energy point along the minimum energy path between reactant and product. Vibrational frequency calculations are then performed to confirm the nature of these structures; a true transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Density Functional Theory (DFT) Calculations for Stereoselectivity and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for predicting the stereoselectivity and reactivity of chemical compounds. DFT methods calculate the electronic structure of a molecule to determine its energy and properties, providing a balance between accuracy and computational cost.

The origin of stereoselectivity in a reaction can be elucidated by comparing the energies of the different transition state structures that lead to various stereoisomers. mdpi.com A lower transition state energy implies a faster reaction rate, meaning the product formed via this pathway will be the major one under kinetic control. For example, in a study on the intramolecular [3+2] cycloaddition of α-silyloxydiazoalkanes, DFT calculations were used to determine the energies of the transition states leading to syn and anti products. mdpi.com The calculations revealed that steric effects were the primary factor determining the diastereoselectivity of the reaction. mdpi.com The energy difference between the competing transition states correlated well with the experimentally observed product ratios. mdpi.com

| Transition State Pair | Calculated Energy Difference (kcal/mol) | Favored Product |

|---|---|---|

| anti-TS-2a vs. syn-TS-2a | 1.5 | anti |

| anti-TS-2b vs. syn-TS-2b | 1.4 | anti |

Reactivity is also assessed using DFT. Calculations can provide fundamental properties like the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding a molecule's ability to act as a nucleophile or an electrophile. Furthermore, DFT is used to calculate thermodynamic properties such as the enthalpy of formation, which is a key indicator of a molecule's stability and potential reactivity. dntb.gov.ua For a series of energetic borate esters, DFT was used to calculate their geometric structures, densities, and enthalpies of formation to predict their performance as energetic materials. dntb.gov.uaresearchgate.net

Semiempirical Modeling for Structural and Vibrational Analysis

Semiempirical molecular orbital models offer a computationally efficient alternative to ab initio methods like DFT for studying large molecular systems. These methods, such as those based on the Neglect of Diatomic Differential Overlap (NDDO) approximation, simplify the complex equations of quantum mechanics by incorporating parameters derived from experimental data. This approach allows for the rapid calculation of molecular properties, making it suitable for high-throughput screening or modeling large biomolecules.